molecular formula C12H10BrNO B12118112 5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 912763-22-5

5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B12118112
CAS No.: 912763-22-5
M. Wt: 264.12 g/mol
InChI Key: DSTKRUFXVCEPBN-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrrole ring substituted with a methyl group and an aldehyde group. Pyrroles are known for their electron-rich nature and are found in various natural products, pharmaceuticals, and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of an oxime-substituted pyrrolidine followed by chlorination and subsequent formation of an imine and nitrile oxide functionality. The nitrile oxide then reacts with an immobilized thiourea to yield an isothiocyanate, which upon elimination generates the final pyrrole compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques, including the use of flow-based transformations and catalytic processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s electron-rich pyrrole ring allows it to participate in electrophilic and nucleophilic reactions, while the bromine atom and aldehyde group provide sites for further functionalization. These properties enable the compound to modulate biological pathways, such as inhibiting enzymes or interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of a bromine-substituted phenyl ring, a methyl-substituted pyrrole ring, and an aldehyde group. This combination provides a distinct set of chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

912763-22-5

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

5-(4-bromophenyl)-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C12H10BrNO/c1-14-11(8-15)6-7-12(14)9-2-4-10(13)5-3-9/h2-8H,1H3

InChI Key

DSTKRUFXVCEPBN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C2=CC=C(C=C2)Br)C=O

Origin of Product

United States

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